3-Chloro-4-fluoro-1H-indol-7-amine

Physicochemical Properties Lipophilicity Drug Design

Medicinal chemistry requires precise halogenation patterns-swapping analogues derails SAR. This indole building block offers a validated 3-chloro,4-fluoro substitution with a free 7-amine for targeted functionalization. - 7-Amine handle enables HIV attachment inhibitor or kinase inhibitor derivatization. - Distinct electronic/steric profile for CysLT₁ or orexin receptor SAR. - Reliable supply chain: multiple pack sizes, third-party analytical data available.

Molecular Formula C8H6ClFN2
Molecular Weight 184.60 g/mol
CAS No. 919522-66-0
Cat. No. B11910379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-1H-indol-7-amine
CAS919522-66-0
Molecular FormulaC8H6ClFN2
Molecular Weight184.60 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CNC2=C1N)Cl)F
InChIInChI=1S/C8H6ClFN2/c9-4-3-12-8-6(11)2-1-5(10)7(4)8/h1-3,12H,11H2
InChIKeyFNORAUFMMUVDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoro-1H-indol-7-amine Physicochemical Profile


3-Chloro-4-fluoro-1H-indol-7-amine (CAS: 919522-66-0) is a halogenated indole building block with a molecular formula of C₈H₆ClFN₂ and a molecular weight of 184.60 g/mol [1]. It features a unique substitution pattern: a chlorine at the 3-position and a fluorine at the 4-position of the indole core, along with a free amine at the 7-position for functionalization [1]. The compound has a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 396.6 ± 37.0 °C [1].

Why 3-Chloro-4-fluoro-1H-indol-7-amine Is Irreplaceable


The specific 3-chloro-4-fluoro substitution pattern on the indole core dictates a unique set of physicochemical and potential biological properties that are not interchangeable with other halogenated or unsubstituted indole-7-amines. Class-level SAR analyses reveal that the position of halogen substitution profoundly impacts target binding potency; for example, a 7-chloro substitution on an indole scaffold can yield an IC₅₀ of 0.016 μM against CysLT₁, while a 5-fluoro substitution yields 0.0078 μM, and an unsubstituted analog yields 0.0090 μM [1]. Furthermore, the 7-amine moiety is a critical site for further functionalization in HIV-1 attachment inhibitor programs, where the introduction of heteroaryl groups at C7 dramatically alters both potency and pharmacokinetic profiles [2]. Therefore, simply substituting a 'similar' indole building block with a different halogenation pattern will likely lead to divergent SAR trajectories, compromising the integrity of a medicinal chemistry program. The specific combination of a 3-chloro group and a 4-fluoro group in 3-Chloro-4-fluoro-1H-indol-7-amine provides a distinct vector for synthesis and optimization.

Differentiation Evidence for 3-Chloro-4-fluoro-1H-indol-7-amine


LogP and Lipophilicity vs. Unsubstituted Indole-7-amine

The predicted LogP of 3-Chloro-4-fluoro-1H-indol-7-amine is 1.67, while the unsubstituted parent scaffold, 7-aminoindole (CAS 5192-04-1), has a predicted LogP of approximately 1.2 [REFS-1, REFS-2]. This increase in lipophilicity is a direct consequence of the 3-chloro and 4-fluoro substitutions [1]. The compound also has a predicted LogD (pH 7.4) of 2.00 [1].

Physicochemical Properties Lipophilicity Drug Design

Halogen Substitution Pattern and CysLT1 Antagonism

A systematic SAR study on a series of indole-based CysLT₁ antagonists demonstrates that the position of halogen substitution is a critical determinant of potency. While the target compound, 3-Chloro-4-fluoro-1H-indol-7-amine, was not directly tested, the data show that moving a chloro substituent from the 7-position (IC₅₀ = 0.016 μM) to the 4-position (IC₅₀ = 0.067 μM) results in a 4.2-fold loss in potency against the CysLT₁ receptor [1]. The introduction of a 5-fluoro group (IC₅₀ = 0.0078 μM) yields the most potent analog in this series, while an unsubstituted analog (IC₅₀ = 0.0090 μM) is nearly equipotent to the 7-Cl derivative [1]. This demonstrates that the exact substitution pattern, including the unique 3-Cl,4-F combination, is expected to produce a distinct biological profile compared to any other mono- or di-halogenated indole-7-amine.

Structure-Activity Relationship CysLT1 Antagonism Halogen Bioisosterism

3-Chloro Substituent vs. 7-Amino-4-fluoroindole

The presence of a 3-chloro group in 3-Chloro-4-fluoro-1H-indol-7-amine is a key differentiator from the related building block 7-amino-4-fluoroindole. SAR studies on C3-linked indole analogs for orexin receptor antagonism show that substitution at the C3 position has a profound effect on metabolic stability and CYP inhibition. While a direct comparator is not available, the data show that a small change at C3 can increase time-dependent inhibition (TDI) of CYP3A4 from 4.2 to 7.9 (as measured by IC₅₀ shift) and alter human liver microsome (HLM) clearance from 46 to 59 μL min⁻¹ mg⁻¹ [1]. This indicates that the 3-chloro substitution is not a silent structural feature and is expected to modulate both metabolic stability and off-target CYP inhibition liability, providing a distinct starting point for lead optimization.

SAR Halogen Bioisosterism CYP Inhibition

7-Amine Functionalization Potential

The free 7-amine in 3-Chloro-4-fluoro-1H-indol-7-amine is a critical functional handle that enables the synthesis of highly potent antiviral agents. In a related series of 4-fluoroindole-based HIV-1 attachment inhibitors, functionalization at the C7 position with heteroaryl moieties yielded inhibitors with picomolar potency in primary cell-based assays and nanomolar activity against M- and T-tropic viruses [1]. These C7-heteroaryl-indole analogs also demonstrated substantially improved IV clearance and half-lives compared to the unfunctionalized lead compound [1]. This established SAR demonstrates that the 7-amine position is not a passive spectator but a major driver of both potency and in vivo pharmacokinetics. The 3-Chloro-4-fluoro-1H-indol-7-amine building block provides this validated vector for medicinal chemistry optimization.

HIV-1 Attachment Inhibitors Medicinal Chemistry Scaffold Functionalization

Applications of 3-Chloro-4-fluoro-1H-indol-7-amine


Kinase Inhibitor Discovery

The indole core is a privileged scaffold in kinase inhibitor design. The 3-chloro-4-fluoro substitution pattern on 3-Chloro-4-fluoro-1H-indol-7-amine offers a unique electronic and steric profile for exploring the ATP-binding pocket of kinases. The 7-amine provides a vector for elaboration into potent and selective inhibitors, as demonstrated in SAR studies for TrkA and other kinases [1]. This compound can serve as a key intermediate for synthesizing novel kinase inhibitors, a major class of cancer therapeutics.

CysLT1 Antagonist and GPCR SAR

The pronounced sensitivity of CysLT₁ receptor antagonism to the position of halogen substitution on the indole ring makes 3-Chloro-4-fluoro-1H-indol-7-amine an ideal probe for SAR exploration [2]. Its unique substitution pattern can be used to further delineate the binding requirements of CysLT₁ and other related G-protein coupled receptors (GPCRs). Researchers can use this building block to synthesize a focused library of analogs to understand how the 3-chloro and 4-fluoro groups impact target engagement and selectivity.

Orexin Receptor Modulator Design

C3-substituted indoles have been shown to be effective orexin receptor antagonists [3]. The 3-chloro group in 3-Chloro-4-fluoro-1H-indol-7-amine provides a direct entry point for this class of compounds. Furthermore, the ability to fine-tune metabolic stability and CYP inhibition through C3 modifications, as evidenced by SAR data, makes this building block a valuable starting point for developing orexin receptor modulators with improved ADME profiles and reduced drug-drug interaction potential [3].

Antiviral Agents via C7-Functionalization

The free 7-amine is a validated vector for generating potent antiviral compounds, as demonstrated by the success of 4-fluoroindole-based HIV-1 attachment inhibitors [4]. 3-Chloro-4-fluoro-1H-indol-7-amine can be functionalized at the C7 position with various amides, carboxamides, or heteroaryl groups to create a new generation of antiviral agents with potentially improved potency, oral bioavailability, and pharmacokinetic profiles [4]. This building block is a direct entry point into a well-characterized and therapeutically relevant chemical space.

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